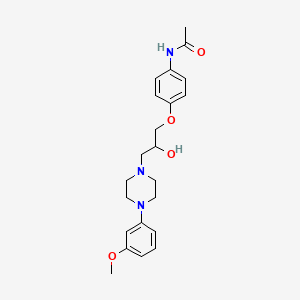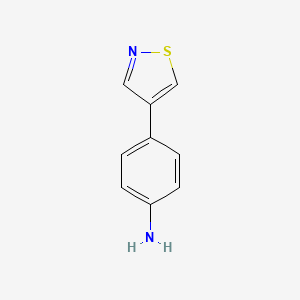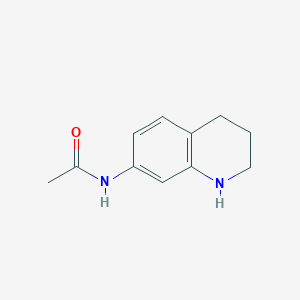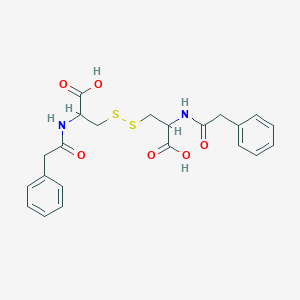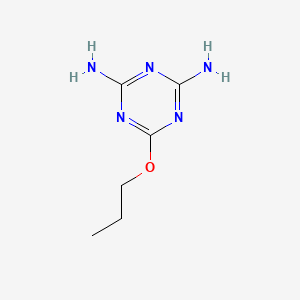
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with a molecular formula of C21-H30-Cl-N2-O4.Br and a molecular weight of 489.89 This compound is known for its unique structural features, which include a chlorothymyloxy group, a nitrofuran moiety, and a quaternary ammonium bromide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of the chlorothymyloxy and nitrofuran intermediates. These intermediates are then coupled through a series of nucleophilic substitution reactions. The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
化学反应分析
Types of Reactions
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
科学研究应用
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties
作用机制
The mechanism of action of (4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to antimicrobial effects. The quaternary ammonium group can disrupt cell membranes, enhancing its antimicrobial activity. These interactions result in the inhibition of microbial growth and the potential therapeutic effects observed in biological studies .
相似化合物的比较
Similar Compounds
Vinyl chloride: A compound with similar structural features but different functional groups.
N,N-Diisopropylethylamine: A tertiary amine with similar quaternary ammonium characteristics.
Glutaminase Inhibitor, Compound 968: A compound with similar biological activity but different chemical structure .
Uniqueness
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to its combination of a chlorothymyloxy group, nitrofuran moiety, and quaternary ammonium bromide. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
属性
| 60723-95-7 | |
分子式 |
C21H30BrClN2O4 |
分子量 |
489.8 g/mol |
IUPAC 名称 |
4-(4-chloro-5-methyl-2-propan-2-ylphenoxy)butyl-dimethyl-[(5-nitrofuran-2-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C21H30ClN2O4.BrH/c1-15(2)18-13-19(22)16(3)12-20(18)27-11-7-6-10-24(4,5)14-17-8-9-21(28-17)23(25)26;/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
JSUYRNUGISWJMY-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCCC[N+](C)(C)CC2=CC=C(O2)[N+](=O)[O-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


